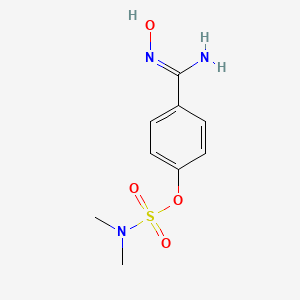

4-(N,N-Dimethylsulfamoyloxy)benzamidoxime

Descripción

Contextualizing Benzamidoxime (B57231) Derivatives in Contemporary Chemistry and Biology

Benzamidoxime derivatives are a significant class of nitrogen-containing heterocyclic compounds that play a crucial role across various domains of contemporary chemistry and biology. These compounds are characterized by their amidoxime (B1450833) functional group (R-C(=NOH)NH₂), which provides versatile coordination chemistry and enables participation in diverse chemical reactions wikipedia.org.

In organic synthesis, benzamidoxime derivatives serve as valuable intermediates. For instance, benzamidoxime itself is utilized in the preparation of aryloxadiazoles, which have demonstrated potential as apoptosis inducers and anticancer agents. Furthermore, they are employed in the synthesis of aryloxadiazolyltropane analogs, relevant to medicinal chemistry. Beyond their synthetic utility, benzamidoxime derivatives have been investigated as nucleophilic derivatization reagents. Specifically, 2-amino-benzamidoxime (ABAO) derivatives have been explored for the detection and quantification of aldehydes, including those produced by enzymes and aldehyde-tagged proteins, showcasing applicability in high-throughput assays. The reaction between ABAO and aldehydes, forming dihydroquinazoline (B8668462) products, is noted for its rapidity, placing it among the fastest known bio-orthogonal reactions under certain conditions.

However, some benzamidoxime derivatives have also been studied for their biological impact. Benzamidoxime has been examined for genotoxic activities, inducing DNA single-strand breaks in rat hepatocytes and DNA amplification in SV40-transformed hamster cells in specific studies. These findings suggest that the metabolic N-hydroxylation of benzamidines to benzamidoximes could represent a process to toxication, although the definitive role of glucuronide formation in this genotoxicity was not established.

Significance of the Sulfamoyloxy Moiety in Chemical Design and Function

The sulfamoyloxy moiety (R-OSO₂NR₂), and more broadly, sulfonamide and sulfamide (B24259) functional groups, hold considerable significance in chemical design and function, particularly in medicinal chemistry. These sulfur- and nitrogen-containing groups are capable of forming strong polar interactions, including hydrogen bonds, with biological targets such as proteins. This characteristic makes them valuable pharmacophores for modulating drug potency and selectivity.

The tetrahedral nature of the sulfur atom within the sulfamoyloxy or sulfamide structure provides an additional dimension for target recognition, contributing to their potential in developing therapeutics. Sulfonamide derivatives, which are structurally related and often bioisosteric replacements for sulfamate (B1201201), urea, or carboxylic acid functionalities, have garnered significant attention due to their diverse biological properties. These properties include, but are not limited to, antitumor, anticonvulsant, anti-hypoglycemic, and anti-mycobacterial activities. They are also recognized for their promising value in the development of enzyme inhibitors, such as carbonic anhydrase I and HIV-1 protease inhibitors. The sulfamoyloxy group specifically contributes to the compound's potential bioactivity by influencing its reactivity and interaction with biological targets.

The inclusion of the sulfamoyloxy moiety in molecular designs allows for the introduction of chemical modifications that can lead to improved drug efficacy and reduced toxicity. Its presence can enhance electrophilic character, influencing solubility and reactivity in polar solvents, and facilitate the formation of stable complexes with metal ions, potentially leading to unique catalytic pathways wikipedia.org.

Overview of Research Trajectories for 4-(N,N-Dimethylsulfamoyloxy)benzamidoxime

This compound (CAS: 175205-69-3) represents a compound where the established properties of benzamidoxime derivatives and the sulfamoyloxy moiety converge wikipedia.orgnih.gov. As an imine, it exhibits characteristic reactivity patterns, with its sulfonamide moiety enhancing its electrophilic character wikipedia.org. Its structural features are noted to promote strong dipole-dipole interactions, which influence its solubility and reactivity in polar solvents wikipedia.org. Furthermore, the compound's ability to form stable complexes with metal ions and the versatile coordination chemistry provided by the amidoxime functional group suggest potential for applications in synthetic chemistry and catalysis wikipedia.org.

While specific detailed research findings or explicit long-term research trajectories for this compound in publicly available literature are limited, its composition strongly indicates potential areas of investigation. Given the general biological activities associated with benzamidoxime and sulfamoyloxy derivatives—including anticancer, antimicrobial, and enzyme inhibitory properties—it is plausible that research on this compound would explore similar therapeutic or synthetic applications. Its unique combination of functional groups might offer a novel scaffold for drug discovery efforts aimed at targets responsive to amidoxime- or sulfamoyloxy-containing molecules.

For instance, potential research could focus on:

Enzyme Inhibition: Exploring its efficacy against enzymes known to be inhibited by sulfamoyloxy or sulfonamide structures, such as carbonic anhydrases.

Antiproliferative or Antimicrobial Activity: Investigating its potential as an anticancer or antimicrobial agent, leveraging the known activities of its constituent motifs.

Bio-orthogonal Chemistry: Further examination of its reactivity with aldehydes or other biological functional groups, similar to other benzamidoxime derivatives, for developing chemical probes or diagnostic tools.

Coordination Chemistry and Catalysis: Exploiting its metal-complexing capabilities for developing novel catalysts or materials wikipedia.org.

The compound's classification as being for "medicinal purpose" by suppliers indicates an expectation of biological relevance. Ongoing research might involve optimizing its structure for improved potency, selectivity, and pharmacokinetic properties within these inferred therapeutic or synthetic contexts.

Table: Key Chemical Compounds and PubChem CIDs

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl] N,N-dimethylsulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c1-12(2)17(14,15)16-8-5-3-7(4-6-8)9(10)11-13/h3-6,13H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVBVSASWXRFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)OC1=CC=C(C=C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 N,n Dimethylsulfamoyloxy Benzamidoxime

Established Synthetic Pathways for Benzamidoxime (B57231) Formation

Benzamidoximes are a significant class of compounds often serving as key intermediates for synthesizing various heterocyclic structures, including imidazoles, pyrimidines, and oxadiazoles (B1248032) researchgate.netsci-hub.seresearchgate.net. The most common and industrially relevant method for preparing benzamidoximes involves the addition reaction of nitriles with hydroxylamine (B1172632) or its salts researchgate.netpatsnap.commdpi.comgoogle.com.

A widely employed approach is the reaction of benzonitrile (B105546) with hydroxylamine hydrochloride in the presence of a base. For instance, benzamidoxime can be obtained by reacting benzonitrile with hydroxylamine hydrochloride in the presence of an acid-binding agent and a phase transfer agent, such as potassium carbonate and PEG-2000, respectively. This reaction can proceed at elevated temperatures (e.g., 50°C) and typically achieves good yields (e.g., 86.2%) patsnap.com. Another variant involves the use of hydroxylamine hydrochloride and triethylamine (B128534) in water at room temperature, which has been reported as an efficient "green synthesis" method, yielding good results with short reaction times researchgate.net. Some aromatic amidoximes can also be prepared by the action of hydroxylamine on thioamides researchgate.net.

Common methods for benzamidoxime synthesis are summarized in the following table:

| Method | Reactants | Conditions | Typical Yield (%) |

| Nitrile + Hydroxylamine Addition | Benzonitrile, Hydroxylamine HCl | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., water, ethanol), Phase transfer agent (optional), Heating (e.g., 50°C) patsnap.comresearchgate.net | 63-93 mdpi.com, 86.2 patsnap.com |

| Thioamide + Hydroxylamine | Thioamides, Hydroxylamine | Refluxing ethanol (B145695) with sodium carbonate (for liberation of hydroxylamine) researchgate.net | Not specified, but yields are often "fair to good" researchgate.net |

Synthesis of the 4-(N,N-Dimethylsulfamoyloxy)phenyl Moiety

The 4-(N,N-dimethylsulfamoyloxy)phenyl moiety implies the formation of an O-sulfamate ester linkage on a phenol (B47542) derivative. This typically involves the reaction of a phenol (specifically, a 4-substituted phenol) with a sulfamoylating agent, such as N,N-dimethylsulfamoyl chloride.

Preparation of N,N-Dimethylsulfamoyl Chloride: N,N-Dimethylsulfamoyl chloride (C₂H₆ClNO₂S) is a versatile reagent. Its synthesis commonly involves the reaction of dimethylamine (B145610) with sulfuryl chloride or chlorosulfonic acid ontosight.ai. It has also been reported that it can be prepared via nucleophilic substitution on chlorosulfonyl aromatic acids with dimethylamine . N,N-dimethylsulfamoyl amide can also be prepared from commercial dimethylsulfamoyl chloride and aqueous ammonia (B1221849) wiley-vch.de.

Sulfamoylation of Phenols: The formation of sulfamates from phenols (sulfamoylation) is a key step. While sulfamoyl chloride is often used, its instability can be a challenge researchgate.netgoogle.com. Improved processes have been developed to overcome this, utilizing specific solvents and conditions to achieve high conversion rates and minimize byproduct formation google.comgoogle.com.

One effective method involves reacting phenols with sulfamoyl chloride in N,N-dimethyl acetamide (B32628) (DMA) or 1-methyl-2-pyrrolidone (NMP) as solvents. These solvents can dramatically reduce the required amount of sulfamoyl chloride (from 5-6 equivalents in older procedures to 1.0-2 equivalents) and allow the reaction to proceed without an additional base, leading to complete conversion and high purity products google.comgoogle.com. Hexafluoroisopropyl sulfamate (B1201201) (HFIPS) has also been identified as a bench-stable solid reagent that readily reacts with phenols under mild conditions to yield sulfamates researchgate.netorganic-chemistry.org. Potassium fluoride (B91410) (KF) can also be used as a base for the sulfamoylation of phenols with monosubstituted sulfamoyl fluorides in acetonitrile (B52724) at 40°C, achieving yields up to 94% thieme-connect.com.

Strategic Coupling Reactions for 4-(N,N-Dimethylsulfamoyloxy)benzamidoxime Assembly

The assembly of this compound generally involves either the sulfamoylation of a pre-formed 4-hydroxybenzamidoxime or the conversion of a 4-(N,N-dimethylsulfamoyloxy)benzonitrile to the corresponding amidoxime (B1450833). Given the reactivity of the amidoxime group and the O-sulfamate, the former approach (sulfamoylation of 4-hydroxybenzamidoxime) is often more direct.

Sulfamoylation of 4-Hydroxybenzamidoxime: This pathway would involve synthesizing 4-hydroxybenzamidoxime, followed by its reaction with N,N-dimethylsulfamoyl chloride. 4-Hydroxybenzamidoxime can be prepared from 4-cyanophenol reacting with hydroxylamine hydrochloride researchgate.net. Subsequently, the phenolic hydroxyl group of 4-hydroxybenzamidoxime can be sulfamoylated using methods described in Section 2.2, such as reaction with N,N-dimethylsulfamoyl chloride in N,N-dimethyl acetamide.

Conversion of 4-(N,N-Dimethylsulfamoyloxy)benzonitrile: Alternatively, 4-(N,N-dimethylsulfamoyloxy)benzonitrile could be synthesized first (e.g., by sulfamoylation of 4-hydroxybenzonitrile), and then the nitrile group converted to an amidoxime using hydroxylamine patsnap.comgoogle.comresearchgate.net. This route might involve protecting the sulfamoyloxy group during the amidoxime formation if conditions are harsh.

Optimization of Reaction Conditions and Yield for this compound Preparation

Optimizing the synthesis of this compound involves fine-tuning conditions for both the amidoxime formation and the sulfamoylation step. For benzamidoxime formation, factors such as the choice of base (e.g., potassium carbonate, triethylamine), solvent (e.g., water, ethanol), temperature, and reaction time are crucial patsnap.comresearchgate.net. Higher temperatures (e.g., 50°C) often lead to complete conversion within a few hours patsnap.com. The use of phase transfer agents can also improve yields patsnap.com. Green chemistry approaches emphasize using water as a solvent and minimizing hazardous reagents, which has been shown to be effective for arylamidoxime synthesis researchgate.net.

Preparation and Utility of Key Intermediates for this compound Synthesis

Several key intermediates are crucial for the synthesis of this compound:

4-Cyanophenol (PubChem CID: 71203): This compound serves as a starting material for preparing 4-hydroxybenzamidoxime via reaction with epichlorhydrine, followed by nucleophilic substitution and transformation of the nitrile to amidoxime with hydroxylamine hydrochloride researchgate.net.

4-Hydroxybenzonitrile (B152051) (PubChem CID: 10450): Similar to 4-cyanophenol, 4-hydroxybenzonitrile can be a precursor. The nitrile group can be converted to an amidoxime, yielding 4-hydroxybenzamidoxime researchgate.net.

4-Hydroxybenzamidoxime (PubChem CID: Not found, but closely related to 4-hydroxybenzonitrile's amidoxime product): This is a critical intermediate, as its phenolic hydroxyl group is the site for sulfamoylation. It is synthesized by reacting 4-hydroxybenzonitrile (or 4-cyanophenol derivatives) with hydroxylamine or its salts patsnap.comgoogle.comresearchgate.net. Its utility lies in providing the benzamidoxime scaffold with a readily sulfamoylatable hydroxyl group.

N,N-Dimethylsulfamoyl Chloride (PubChem CID: 17154): This is the direct sulfamoylating agent. Its preparation involves the reaction of dimethylamine with sulfuryl chloride or chlorosulfonic acid ontosight.ai. It is essential for introducing the N,N-dimethylsulfamoyloxy group onto the phenolic intermediate google.comgoogle.comprepchem.com.

The synthetic sequence typically involves:

Formation of 4-hydroxybenzonitrile (if not commercially available).

Conversion of 4-hydroxybenzonitrile to 4-hydroxybenzamidoxime.

Reaction of 4-hydroxybenzamidoxime with N,N-dimethylsulfamoyl chloride to yield this compound.

Derivatization Strategies for Analogue Generation from this compound

Amidoximes, including this compound, possess a versatile -C(=NOH)NH₂ functionality that allows for various derivatization strategies to generate analogues. These strategies often exploit the nucleophilic character of the nitrogen and oxygen atoms or the potential for cyclization reactions.

O-Acylation/Alkylation: The hydroxyl group of the amidoxime can undergo O-acylation with acid chlorides or anhydrides, or O-alkylation with alkylating agents. This modifies the oxygen, potentially altering the compound's stability, lipophilicity, or biological activity researchgate.net.

N-Alkylation/Acylation: The primary amine-like nitrogen of the amidoxime can be N-alkylated or N-acylated, leading to substituted amidoximes. However, careful control of reaction conditions is often required to achieve selectivity between N and O derivatization researchgate.netnih.gov.

Cyclization Reactions to Heterocycles: Amidoximes are well-known precursors for various five-membered heterocyclic compounds, particularly 1,2,4-oxadiazoles researchgate.netresearchgate.netrsc.orgmdpi.comacs.org. This is a prominent derivatization strategy. For example, 1,2,4-oxadiazoles can be formed by reacting amidoximes with carboxylic acids or acyl chlorides, often via an intermediate O-acylamidoxime, followed by cyclodehydration researchgate.netmdpi.comacs.org. This reaction can be carried out under various conditions, including refluxing toluene (B28343) or in the presence of bases in aprotic bipolar solvents like DMSO researchgate.netmdpi.com. Microwave-assisted synthesis and solvent-free conditions have also been reported for 1,2,4-oxadiazole (B8745197) synthesis from amidoximes researchgate.net.

Reduction to Amidines: Amidoximes can be reduced to amidines, which are also important synthetic intermediates and possess biological activity researchgate.netnih.govnih.gov. For instance, benzamidoximes can be converted to benzamidines through catalytic hydrogenation nih.gov.

Other Reactions: The imine moiety in amidoximes allows for other reactions, such as the formation of oxime radicals for intramolecular reactions beilstein-journals.org. The sulfonamide moiety itself can also influence reactivity patterns, potentially enhancing electrophilic character scbt.com.

Chemical Reactivity and Mechanistic Investigations of 4 N,n Dimethylsulfamoyloxy Benzamidoxime

Intrinsic Reactivity Patterns of the Amidoxime (B1450833) Functional Group

The amidoxime functional group (RC(=NOH)NH2) is a versatile moiety in organic chemistry, characterized by the presence of both an oxime and an amine functionality. This duality provides multiple sites for chemical reactions, including nucleophilic and electrophilic attacks scbt.com. Amidoximes are known for their ability to act as nucleophiles, particularly through the nitrogen atoms, and can also participate in various condensation reactions scbt.com.

A significant aspect of amidoxime reactivity is their role in hydrolytic processes. The amidoxime group can activate attacking water molecules through hydrogen withdrawal, substantially reducing the reaction barrier for hydrolysis. This mechanism has been observed in the degradation of highly toxic compounds such as organophosphates and chemical warfare agents, where amidoxime-functionalized materials significantly accelerate hydrolytic cleavage hxchem.net. For instance, the degradation rate of parathion (B1678463) methyl was dramatically increased, with the energetic reaction barrier of the rate-limiting step being markedly reduced from 31.40 to 11.37 kcal mol⁻¹ in the presence of an amidoxime catalyst hxchem.net.

Furthermore, amidoximes can undergo oxidation, notably by cytochrome P450 (CYP450) enzymes. This enzymatic oxidation can lead to the release of nitric oxide (NO) and related aerobic products like nitrite (B80452) (NO2⁻) and nitrate (B79036) (NO3⁻) sigmaaldrich.com. This process is enzymatic, requiring both NADPH and O2, and active microsomes sigmaaldrich.com.

The amidoxime group also exhibits pH-dependent reactivity, with its protonation and deprotonation states directly influencing its chemical behavior. At lower pH values (e.g., below pH 6.15), amine moieties within amidoxime groups can be protonated, resulting in a cationic global charge. As the pH increases, particularly above its pH_PZC (point of zero charge), the amidoxime group can deprotonate, becoming negatively charged, which is crucial for its interaction with metal ions calpaclab.com.

Influence of the Sulfamoyloxy Moiety on the Electronic and Steric Properties of 4-(N,N-Dimethylsulfamoyloxy)benzamidoxime

Sterically, the sulfamoyloxy group, particularly with the two methyl groups on the nitrogen, introduces a degree of bulkiness. Steric effects arise from the spatial arrangement of atoms and the repulsive interactions between overlapping electron clouds. This steric bulk can influence the conformation of the molecule and, importantly, its reactivity by creating steric hindrance. Steric hindrance can slow down chemical reactions by impeding the approach of reactants to active sites, thereby dictating reaction selectivity or rate. The presence of this bulky group could therefore modulate the accessibility of the amidoxime functionality to reagents or catalytic sites.

Furthermore, the structural features involving the sulfamoyloxy group can promote "strong dipole-dipole interactions, influencing solubility and reactivity in polar solvents" molbase.com. Such interactions are characteristic of molecules with significant charge separation, contributing to the compound's behavior in various chemical environments.

Reaction Mechanisms Involving the Amidoxime and Sulfamoyloxy Groups

The interplay between the amidoxime and sulfamoyloxy groups in this compound suggests complex reaction mechanisms. While specific detailed mechanisms for this compound are not broadly detailed in available literature, insights can be drawn from the known reactivities of its constituent functional groups.

The enhanced electrophilic character conferred by the sulfamoyloxy moiety molbase.com likely influences the reactivity of the adjacent benzamidoxime (B57231). For instance, if the electrophilic activation is directed towards the carbon atom of the amidoxime or the benzene (B151609) ring, it could facilitate nucleophilic additions or substitutions that might not occur as readily in an unsubstituted benzamidoxime. The amidoxime group itself has multiple reactive sites (C, N, O) capable of electrophilic or nucleophilic additions scbt.com.

Additionally, if the compound is exposed to biological systems, the known oxidation of amidoximes by CYP450 enzymes sigmaaldrich.com would likely be a relevant mechanistic pathway for its metabolism or breakdown. The sulfamoyloxy group, being a derivative of sulfonamides, might also participate in specific enzymatic or chemical transformations characteristic of that class of compounds.

Stability and Degradation Pathways of this compound in Various Chemical Environments

The stability and degradation pathways of this compound are influenced by the inherent reactivity of its amidoxime and sulfamoyloxy functionalities, as well as by the chemical environment.

Given the amidoxime's ability to facilitate hydrolytic cleavage hxchem.net, this compound is likely susceptible to hydrolysis in aqueous media. The rate and extent of this degradation would be dependent on pH, temperature, and the presence of any catalysts or enzymes. Amidoxime groups demonstrate varying charges depending on pH, which in turn affects their interactions and potential degradation calpaclab.com. At neutral or alkaline conditions, the deprotonation of the amidoxime group may influence its stability towards hydrolysis calpaclab.com.

The sulfamoyloxy moiety, while enhancing electrophilic character molbase.com, also presents potential sites for degradation. Sulfonate esters and related sulfamate (B1201201) derivatives can undergo cleavage reactions under various conditions, including hydrolysis or nucleophilic attack, though specific degradation pathways for the sulfamoyloxy group in this compound are not explicitly detailed in the provided information.

The compound's "strong dipole-dipole interactions" influence its "solubility and reactivity in polar solvents" molbase.com. This suggests that its stability might vary significantly between polar and non-polar environments. In highly polar, protic solvents (like water), enhanced interactions could potentially lead to faster degradation due to increased accessibility of solvent molecules to reactive centers.

Enzymatic degradation, particularly involving CYP450 enzymes, could be a relevant pathway, given their known role in the oxidation of amidoximes, leading to the release of nitric oxide and other aerobic products sigmaaldrich.com.

Exploration of Potential Coordination Chemistry with Metal Ions

This compound exhibits significant potential in coordination chemistry with metal ions molbase.com. The presence of the amidoxime functional group is key to this versatility, as amidoximes are well-known ligands that can form stable complexes with a wide array of metal ions molbase.comscbt.com.

The amidoxime group possesses multiple donor atoms, specifically the nitrogen and oxygen atoms of the C=NOH and NH2 moieties, which can coordinate to a central metal atom scbt.com. The coordinated oxime group itself has "three sites (C, N, and O) for electrophilic or nucleophilic additions, most often promoted/assisted by metal ions" scbt.com. This multi-dentate nature allows amidoximes to act as chelating ligands, forming stable chelate rings with metal ions, a phenomenon that often results in enhanced thermodynamic stability of the metal complex. The grafting of amidoxime groups has been shown to significantly improve the uptake of metal ions like Sr(II), with sorption capacity increasing with equilibrium pH due to the progressive deprotonation of the amidoxime groups calpaclab.com.

Computational and Theoretical Studies on 4 N,n Dimethylsulfamoyloxy Benzamidoxime

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Specific quantum chemical calculations for 4-(N,N-Dimethylsulfamoyloxy)benzamidoxime are not widely reported in the publicly available scientific literature. However, for benzamidoxime (B57231) derivatives generally, Density Functional Theory (DFT) calculations are routinely employed to determine optimized molecular geometries, electronic structures, and spectroscopic properties. For instance, DFT methods have been utilized to investigate the structural and electronic properties of uranyl-amidoximate derivatives and other substituted benzamidoximes researchgate.netresearchgate.net.

Such calculations typically yield information on:

Bond lengths and angles: Providing precise spatial arrangements of atoms.

Dihedral angles: Crucial for understanding conformational flexibility.

Electronic structure: Including orbital energies (e.g., HOMO and LUMO), which are indicative of electron donation and acceptance capabilities and thus, potential reactivity. Studies on related compounds have used DFT to analyze HOMO-LUMO delocalization patterns researchgate.net.

Electrostatic potential maps: Illustrating the charge distribution across the molecule, aiding in the prediction of intermolecular interactions.

If performed on this compound, these calculations would illuminate the unique electronic influence of the dimethylsulfamoyloxy group on the benzamidoxime scaffold.

Prediction of Reactivity and Selectivity via Computational Methods

Direct computational predictions of reactivity and selectivity for this compound are not specifically detailed in the examined literature. Nevertheless, for benzamidoxime derivatives, computational methods are valuable tools for predicting their chemical behavior. These methods often include:

Fukui functions: To identify electrophilic and nucleophilic sites within the molecule, predicting preferred sites for chemical reactions.

pKa predictions: Computational determination of acid dissociation constants for various functional groups (like the amidoxime (B1450833) hydroxyl or protonated nitrogen) can provide insights into their ionization states at different pH values, which profoundly impacts reactivity and biological activity nih.gov. Experimental and theoretical investigations on benzamidoxime have determined pKa values, demonstrating the impact of substituents on these values nih.gov.

Transition state calculations: To elucidate reaction mechanisms and activation energies, thereby predicting reaction rates and selectivity for specific transformations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no specific literature detailing molecular dynamics (MD) simulations for this compound. However, MD simulations are widely used for drug-like molecules to explore their conformational landscape and understand their dynamic behavior in various environments (e.g., in solution, or in interaction with biological macromolecules). For a compound like this compound, MD simulations would typically be employed to:

Assess conformational flexibility: Identifying stable conformers and transitions between them.

Study solvent effects: Understanding how the molecule interacts with different solvents, which can influence its stability and reactivity.

Analyze intermolecular interactions: Providing dynamic insights into non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that the compound might form with other molecules or biological targets.

In Silico Prediction of Biotransformation Pathways and Metabolite Formation

Specific in silico predictions of biotransformation pathways and metabolite formation for this compound are not found in the scientific literature. However, the sulfamoyloxy group and the amidoxime functionality are known to undergo metabolic transformations in biological systems. Computational tools can predict potential sites of metabolism (e.g., oxidation by cytochrome P450 enzymes, hydrolysis of the sulfamate (B1201201) ester) and the resulting metabolites. Such predictions are crucial in early drug discovery phases to anticipate metabolic stability and identify potential active or toxic metabolites.

Ligand-Receptor Docking Studies for Putative Biological Targets

Direct ligand-receptor docking studies specifically involving this compound are not identified in the surveyed literature. Nevertheless, benzamidoxime derivatives have been the subject of docking studies for identifying and characterizing interactions with biological targets. For instance, benzamidoxime derivatives have been explored as ligands for PD-L1, a key immune checkpoint protein nih.gov. Computational studies, including docking, were instrumental in understanding their binding modes, such as electrostatic hydrogen bonds between the oxime nitrogen and specific amino acid residues, and other hydrogen bonds involving the oxime group and phenolic groups nih.gov. These studies highlight the applicability of docking to elucidate the molecular basis of action for benzamidoxime scaffolds, suggesting that similar approaches could be applied to this compound to predict its putative biological targets and binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Benzamidoxime Derivatives

While QSAR modeling specifically on this compound is not noted, QSAR approaches are extensively applied to benzamidoxime derivatives to establish mathematical relationships between their structural features and observed biological activities. These models help in predicting the activity of new compounds and in optimizing the design of more potent and selective agents.

Research on benzamidoxime derivatives has utilized computational studies to explore structure-activity relationships. For example, studies on O-halo-phenyl carbamoyl (B1232498) amidoximes, which are derivatives of 4-MeO-benzamidoxime, have investigated their DNA photocleavage activity under UVA irradiation, with computational studies supporting the observed high specificity mdpi.com. The nature, number, and position of halogen groups were found to influence photoactivity, with chlorinated derivatives showing significant efficacy mdpi.com. Similarly, for benzamidoxime derivatives acting as PD-L1 ligands, variations in substituents on the benzene (B151609) ring were shown to affect pKa values and ligand-binding affinities, demonstrating a clear structure-activity relationship nih.gov. The potency was notably pH-dependent, and the presence of electron-withdrawing or -donating groups influenced the stability of different ionic species, thereby affecting binding nih.gov.

Electronic descriptors: (e.g., Hammett constants, charges, orbital energies) reflecting electron distribution and polarizability.

Steric descriptors: (e.g., molar refractivity, Taft's steric parameters) describing the size and shape of substituents.

Hydrophobic descriptors: (e.g., LogP) indicating lipophilicity.

By correlating these descriptors with biological activities (e.g., DNA photocleavage, enzyme inhibition, receptor binding affinity), QSAR models can guide the synthesis of new benzamidoxime derivatives with improved properties.

Compound Names and PubChem CIDs

Preclinical Biological and Biochemical Research on 4 N,n Dimethylsulfamoyloxy Benzamidoxime

In Vitro Biotransformation and Metabolic Profiling of 4-(N,N-Dimethylsulfamoyloxy)benzamidoxime

The in vitro biotransformation of this compound is a critical area of preclinical research, designed to understand how the compound is processed by metabolic enzymes before it reaches systemic circulation. Such studies are fundamental in predicting its pharmacokinetic profile and understanding its mechanism of action as a prodrug. The primary metabolic transformation anticipated for this class of compounds is the N-reduction of the amidoxime (B1450833) group to its corresponding active amidine.

In vitro systems such as human liver microsomes (HLM), cytosolic fractions, and hepatocytes are employed to identify the metabolic fate of drug candidates. nih.govmdpi.com For compounds like this compound, metabolic profiling focuses on identifying products of Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: The principal Phase I metabolic pathway for amidoxime prodrugs is the reduction of the N-hydroxyamidine (amidoxime) moiety to the pharmacologically active amidine. researchgate.netnih.gov This conversion is a reductive process, contrasting with the more common oxidative reactions catalyzed by many drug-metabolizing enzymes. nih.govnih.gov While the sulfamoyloxy group's metabolism is not detailed in available literature for this specific molecule, hydrolysis is a potential Phase I reaction for similar ester or sulfonate groups.

Phase II Metabolism: Phase II metabolism typically involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For amidoxime compounds, O-glucuronidation of the hydroxyl group on the amidoxime has been demonstrated in human hepatocytes for the model substrate benzamidoxime (B57231). nih.gov This suggests that this compound could potentially undergo direct conjugation, competing with the reductive activation pathway.

The following table outlines the potential metabolites based on the known biotransformation of related amidoxime compounds.

| Metabolite Type | Potential Metabolite Name | Metabolic Reaction | Description |

| Phase I | 4-(N,N-Dimethylsulfamoyloxy)benzamidine | N-Reduction | The primary activation step, converting the amidoxime prodrug to the active amidine form. |

| Phase I | 4-Hydroxybenzamidoxime | Hydrolysis | Potential cleavage of the N,N-Dimethylsulfamoyloxy group. |

| Phase II | This compound-O-glucuronide | O-Glucuronidation | Direct conjugation of the parent compound, potentially leading to inactivation and excretion. nih.gov |

This table is based on established metabolic pathways for model amidoxime compounds and represents predicted biotransformations for this compound.

The conversion of amidoxime prodrugs to their active amidine forms is catalyzed by a specific and highly efficient N-reductive enzyme system. researchgate.netnih.gov

Molybdenum Enzymes and the Amidoxime Reductase System: The key enzyme responsible for this reduction is the mitochondrial amidoxime-reducing component (mARC), a molybdenum-containing enzyme. nih.govplos.org mARC does not act alone; it is the terminal component of a three-protein electron transport chain. semanticscholar.org The complete and efficient reduction requires two additional proteins: cytochrome b5 (CYB5B) and NADH-cytochrome b5 reductase (CYB5R). nih.govplos.org Electrons are transferred from the cofactor NADH via CYB5R and CYB5B to the molybdenum center of mARC, which then catalyzes the reduction of the N-hydroxylated substrate. plos.org This enzyme system is found in various tissues, with the liver being a primary site. researchgate.netnih.gov

Cytochrome P450 (CYP450): While the CYP450 superfamily of enzymes is primarily known for catalyzing oxidative drug metabolism, some isoforms have been shown to possess reductive capabilities. nih.govnih.gov An enzyme system involving a P450 enzyme, alongside cytochrome b5 and its reductase, has been purified from pig and human liver and demonstrated to reduce N-hydroxylated compounds. nih.gov However, the conversion rates attributed to CYP450 are often very low compared to the dedicated mARC system, suggesting the mARC pathway is the predominant one for in vivo reduction. researchgate.net

Metabolic stability is a crucial parameter determined early in drug discovery to predict a drug's half-life and clearance in the body. researchgate.netcreative-bioarray.com This is assessed by measuring the rate at which the compound is metabolized in various in vitro systems. springernature.com

Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I enzymes, most notably the Cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. creative-bioarray.comresearchgate.net They are a standard tool for assessing Phase I metabolic stability. thermofisher.com

S9 Fractions: The S9 fraction is the supernatant obtained from a 9,000g centrifugation of a liver homogenate. nih.gov It contains both the microsomal and cytosolic fractions of the liver cells. mdpi.com This means S9 fractions contain both Phase I (microsomal) and many Phase II (cytosolic) enzymes, such as sulfotransferases and N-acetyltransferases, providing a more comprehensive metabolic profile than microsomes alone. nih.govkosheeka.com

Hepatocytes: As intact liver cells, hepatocytes contain the full complement of metabolic enzymes and cofactors in their natural cellular environment. researchgate.net They are considered the "gold standard" for in vitro metabolism studies because they can perform the full range of Phase I and Phase II metabolic reactions. nih.gov

The choice of system depends on the specific questions being asked, balancing throughput, cost, and the completeness of the metabolic system. researchgate.net

| In Vitro System | Enzyme Content | Primary Use | Advantages | Limitations |

| Liver Microsomes | Phase I enzymes (CYPs, FMOs), some Phase II (UGTs). creative-bioarray.comthermofisher.com | High-throughput screening for Phase I metabolism and CYP inhibition. researchgate.net | Cost-effective, high-throughput, well-characterized. researchgate.net | Lacks cytosolic enzymes, requires external cofactors. nih.gov |

| S9 Fractions | Phase I (microsomal) and Phase II (cytosolic) enzymes. mdpi.comnih.gov | Broader metabolic screening, including both Phase I and II pathways. kosheeka.com | More comprehensive than microsomes, relatively inexpensive. nih.gov | Requires external cofactors, enzyme concentrations are diluted compared to microsomes. kosheeka.com |

| Hepatocytes | Full complement of Phase I and II enzymes, transporters, and cofactors. nih.gov | "Gold standard" for predicting in vivo clearance and metabolite profiles. researchgate.net | Most physiologically relevant in vitro model. researchgate.net | Higher cost, more labor-intensive, lower throughput. nih.gov |

Comparing the metabolism of a drug candidate across different preclinical species (e.g., mouse, rat, dog, monkey) and humans is essential for drug development. frontiersin.org Significant interspecies differences in the expression and activity of drug-metabolizing enzymes can lead to different metabolic profiles and rates of clearance. nih.govnih.gov

These comparative studies help in selecting the most appropriate animal species for toxicology studies—one whose metabolic profile most closely resembles that of humans. europa.eu For amidoxime prodrugs, it has been noted that N-reductive activities are present in all species studied so far, including pigs and humans, suggesting the activation mechanism is conserved. nih.govnih.gov However, the rate of metabolism and the balance between the reductive (activation) and other pathways (e.g., conjugation) can vary. For example, studies on other classes of drugs have shown that rats can sometimes be poor representatives of human metabolism, while hamsters may show higher activity for certain pathways. nih.gov Such data is critical for accurately extrapolating preclinical safety and efficacy data to humans. frontiersin.org

Mechanism of Action Studies in Preclinical Models (Excluding Human Clinical Trials)

Understanding the mechanism of action involves elucidating how a compound produces its pharmacological effect. For a prodrug, this includes confirming its conversion to the active substance.

The fundamental mechanism of action for this compound is its role as a prodrug. Prodrugs are inactive compounds that are converted into active drugs within the body through metabolic processes. nih.govnih.gov This strategy is often used to overcome pharmaceutical and pharmacokinetic barriers, such as poor absorption. researchgate.net

Compounds containing strongly basic functional groups like amidines are typically protonated at physiological pH. nih.gov This positive charge results in high hydrophilicity and consequently poor absorption from the gastrointestinal tract. nih.gov The N-hydroxylation of an amidine to form an amidoxime significantly reduces its basicity. nih.gov This increased lipophilicity allows the amidoxime prodrug to be more readily absorbed after oral administration. researchgate.net

Following absorption, the amidoxime is rapidly reduced back to the active amidine by the mARC enzyme system. nih.govnih.gov This prodrug principle has been successfully applied to improve the oral bioavailability of several amidine-containing drug candidates. researchgate.netnih.gov Therefore, this compound is designed to be absorbed orally in its less basic form and then undergo in vivo metabolic reduction to release the active 4-(N,N-Dimethylsulfamoyloxy)benzamidine, which can then exert its therapeutic effect. The activation of similar model prodrugs has been demonstrated in vitro using subcellular fractions from both human and porcine sources. nih.govfigshare.com

Enzymatic Activation of this compound and its Role in Biological Activity

The structure of this compound suggests it may function as a prodrug, requiring enzymatic activation to exert its biological effects. The N,N-dimethylsulfamoyloxy group is a key feature that could be targeted by specific enzymes. One potential activation pathway is through the action of sulfatases. These enzymes are responsible for the hydrolysis of sulfate (B86663) esters, and it is conceivable that they could cleave the sulfamoyl moiety from the parent compound. This enzymatic cleavage would unmask a hydroxyl group, yielding 4-hydroxybenzamidoxime as the active metabolite. The liberation of this metabolite would be critical for the compound's biological activity.

Another potential route for enzymatic activation involves the cytochrome P450 (CYP) family of enzymes. walshmedicalmedia.com CYPs are central to the metabolism of a vast array of xenobiotics. researchgate.net It is plausible that CYP-mediated oxidation could occur on the N,N-dimethylamino group or other positions of the molecule, potentially leading to the formation of active or inactive metabolites. Furthermore, the amidoxime functional group itself can undergo metabolic transformations. Studies on other aromatic amidoximes have shown that they can be oxidized by cytochrome P450 to generate nitric oxide (NO) and the corresponding amide. nih.gov This suggests that this compound could potentially be a substrate for CYP enzymes, leading to a complex metabolic profile. nih.gov

Target Identification and Engagement Studies for the Parent Compound and its Active Metabolites

Identifying the molecular targets of this compound and its putative active metabolite, 4-hydroxybenzamidoxime, is crucial to understanding its mechanism of action. Given the lack of specific studies, target identification remains speculative and would be a primary goal of initial preclinical investigations.

Furthermore, compounds containing a sulfamoyl group have been extensively investigated as inhibitors of steroid sulfatase (STS). nih.govnih.gov STS is an enzyme that plays a critical role in the biosynthesis of steroid hormones. Inhibition of STS is a therapeutic strategy for hormone-dependent diseases such as breast cancer. The sulfamoyloxy group in this compound is a key pharmacophoric feature for potential STS inhibition. Target engagement studies would be necessary to confirm if the parent compound or its metabolites directly bind to and inhibit STS or other potential targets.

Cellular and Subcellular Localization Studies of this compound and its Metabolites

The cellular and subcellular localization of this compound and its metabolites would significantly influence its biological activity. The physicochemical properties of the parent compound, such as its lipophilicity and charge, will determine its ability to cross cell membranes. mdpi.commdpi.com The presence of the N,N-dimethylsulfamoyloxy group likely impacts these properties.

Once inside the cell, the prodrug would need to co-localize with the activating enzymes (e.g., sulfatases or CYPs) for its conversion to the active metabolite. The subcellular compartment where this activation occurs (e.g., cytoplasm, endoplasmic reticulum, mitochondria) could be critical for the subsequent interaction of the active metabolite with its target. For instance, if the target is a nuclear protein, the active metabolite must be able to translocate to the nucleus. Therefore, studies employing techniques such as fluorescent labeling and confocal microscopy would be essential to visualize the cellular uptake and distribution of the compound and its metabolites.

Structure-Activity Relationship (SAR) Studies for Biological Activity

SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective analogues. nih.gov

Impact of Structural Modifications on Prodrug Conversion and Efficacy in Preclinical Models

| Structural Modification | Potential Impact on Prodrug Conversion and Efficacy |

| Modification of the N,N-dimethylsulfamoyl group | Altering the alkyl substituents on the nitrogen could affect the rate of enzymatic cleavage by sulfatases or CYPs. This could be used to fine-tune the release of the active metabolite. |

| Substitution on the benzene (B151609) ring | Introducing electron-donating or electron-withdrawing groups on the aromatic ring could influence the electronic properties of the molecule, potentially affecting enzyme recognition and the stability of the prodrug. |

| Modification of the amidoxime group | While potentially altering the activity of the final metabolite, modifications here could also impact the stability of the parent prodrug. |

This table is interactive. Users can sort and filter the data to explore the potential impacts of different structural modifications.

Rational Design of this compound Analogues Based on SAR Insights

Insights gained from initial SAR studies would guide the rational design of new analogues with improved properties. nih.govresearchgate.net For instance, if the primary mechanism of action is found to be STS inhibition, analogues could be designed to enhance binding to the active site of this enzyme. This might involve modifying the substituents on the phenyl ring to achieve better complementarity with the enzyme's binding pocket.

If the amidoxime moiety is found to be crucial for a different biological activity, efforts could be focused on optimizing this part of the molecule while maintaining the sulfamoyl prodrug strategy for improved pharmacokinetics. Computational methods, such as molecular docking and pharmacophore modeling, would be invaluable in this rational design process. nih.gov

Elucidation of Key Pharmacophoric Features for Desired Biological Outcomes

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound, the key pharmacophoric features would depend on its molecular target.

If acting as an STS inhibitor, the key features would likely include:

The sulfamoyl group, which mimics the natural sulfate substrate.

The phenyl ring as a scaffold to correctly position the sulfamoyl group in the enzyme's active site.

Specific hydrogen bond donors and acceptors that interact with key amino acid residues.

If the biological activity resides in the 4-hydroxybenzamidoxime metabolite targeting a different enzyme, the pharmacophore would be different and might include:

The hydroxyl group as a critical hydrogen bonding feature.

The amidoxime group for potential coordination with metal ions in an active site or for specific hydrogen bonding interactions.

The aromatic ring for hydrophobic or pi-stacking interactions.

The elucidation of these key features through techniques like 3D-QSAR and pharmacophore modeling would be instrumental in the discovery of novel and more potent compounds.

Advanced Analytical Methodologies for 4 N,n Dimethylsulfamoyloxy Benzamidoxime and Its Metabolites

Chromatographic Techniques for Separation and Purification (e.g., HPLC, UPLC, GC)

Chromatographic techniques are paramount for the separation of 4-(N,N-Dimethylsulfamoyloxy)benzamidoxime from its precursors, impurities, and metabolites in various matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods of choice due to the compound's polarity and thermal lability, which generally make it unsuitable for Gas Chromatography (GC) without derivatization.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common approach for the analysis of polar aromatic compounds like benzamidoxime (B57231) derivatives. nih.govnih.gov A C18 column is typically employed, offering excellent separation based on hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. nanobioletters.commdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the efficient elution of the parent compound and its various metabolites, which may span a range of polarities. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize columns with smaller particle sizes (<2 µm), which operate at higher pressures than traditional HPLC systems. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. nih.gov For high-throughput analysis, such as in metabolic screening or pharmacokinetic studies, UPLC is particularly advantageous. researchgate.net The fundamental principles of separation remain the same as HPLC, with reversed-phase chromatography being the dominant mode.

Gas Chromatography (GC): Due to the low volatility and potential for thermal degradation of the benzamidoxime and sulfamoyloxy functional groups, GC is not the ideal technique for direct analysis. However, if required, analysis could be attempted following a derivatization step to increase the compound's volatility and thermal stability.

Below is a representative table of expected chromatographic parameters for the separation of the parent compound and its hypothetical metabolites.

Interactive Data Table: Representative HPLC/UPLC Retention Times

| Compound | Hypothetical Metabolite | Expected Retention Time (min) | Separation Principle |

|---|---|---|---|

| This compound | Parent Compound | 12.5 | Reversed-Phase |

| 4-Hydroxybenzamidoxime | Phase I (Hydrolysis) | 8.2 | Reversed-Phase |

| 4-(N,N-Dimethylsulfamoyloxy)benzoic acid | Phase I (Hydrolysis & Oxidation) | 9.5 | Reversed-Phase |

| This compound Glucuronide | Phase II (Conjugation) | 6.1 | Reversed-Phase |

Mass Spectrometry for Identification and Quantification (e.g., LC-MS, LC-MS/MS, Q-TOF/MS, HRMS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the sensitive and selective identification and quantification of this compound and its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS combines the powerful separation capabilities of HPLC or UPLC with the mass analysis capabilities of MS. Electrospray ionization (ESI) is the most suitable ionization technique for this polar molecule, typically operating in positive ion mode to protonate the molecule ([M+H]⁺). For quantitative studies, tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govuni-due.de This technique involves selecting the precursor ion (the [M+H]⁺ ion of the parent compound or metabolite), fragmenting it in a collision cell, and monitoring specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification in complex biological matrices. mdpi.com

Quadrupole Time-of-Flight (Q-TOF/MS) and High-Resolution Mass Spectrometry (HRMS): For metabolite identification and structural confirmation, high-resolution mass spectrometry is employed. Instruments like Q-TOF/MS provide highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of the parent compound and its unknown metabolites. This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

The following table illustrates potential MRM transitions for quantitative analysis.

Interactive Data Table: Hypothetical LC-MS/MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| This compound | 260.06 | 153.04 (C7H7N2O2) | ESI+ |

| This compound | 260.06 | 107.04 (C2H7N2S) | ESI+ |

| 4-Hydroxybenzamidoxime | 153.06 | 136.03 (C7H6NO2) | ESI+ |

| 4-(N-Methylsulfamoyloxy)benzamidoxime | 246.04 | 153.04 (C7H7N2O2) | ESI+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of newly synthesized molecules like this compound. tandfonline.com It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number and types of carbon atoms. For the target compound, distinct signals would be expected for the aromatic protons, the N,N-dimethyl protons, and the protons of the amidoxime (B1450833) group. nih.gov

2D NMR (COSY, HMQC/HSQC, HMBC): Two-dimensional NMR experiments are essential for establishing connectivity.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular structure, for instance, by connecting the dimethylamino group to the sulfur atom and the sulfamoyloxy group to the benzene (B151609) ring. bmrb.io

A table of predicted chemical shifts is provided below.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to -O-) | 7.3 - 7.5 | 122.0 - 124.0 |

| Aromatic CH (ortho to -C(NOH)NH2) | 7.7 - 7.9 | 128.0 - 130.0 |

| Aromatic C (ipso to -O-) | - | 150.0 - 152.0 |

| Aromatic C (ipso to -C(NOH)NH2) | - | 130.0 - 132.0 |

| C=N | - | 148.0 - 150.0 |

| N(CH₃)₂ | 2.8 - 3.0 | 37.0 - 39.0 |

| NH₂ | 6.0 - 6.5 (broad) | - |

| N-OH | 9.5 - 10.0 (broad) | - |

Spectroscopic Methods for Characterization (e.g., UV-Vis, IR)

Other spectroscopic methods provide complementary information for characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. uobabylon.edu.iq The presence of the aromatic ring and conjugated systems in this compound would result in characteristic UV absorption maxima (λmax). researchgate.net This technique is particularly useful in quantitative analysis using HPLC with a UV detector. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. youtube.com For the target compound, key absorption bands would confirm the presence of the O-H and N-H stretches of the amidoxime, the S=O stretch of the sulfamoyl group, the C=N of the oxime, and the vibrations of the benzene ring. nih.gov

Interactive Data Table: Key Spectroscopic Data

| Technique | Parameter | Expected Value/Range | Assignment |

|---|---|---|---|

| UV-Vis | λmax | ~265 nm | π → π* transition of the aromatic system |

| IR | Wavenumber (cm⁻¹) | 3400 - 3500 | N-H stretch (amidoxime) |

| IR | Wavenumber (cm⁻¹) | 3200 - 3400 | O-H stretch (oxime) |

| IR | Wavenumber (cm⁻¹) | 1640 - 1670 | C=N stretch (oxime) |

| IR | Wavenumber (cm⁻¹) | 1340 - 1370 | S=O asymmetric stretch |

| IR | Wavenumber (cm⁻¹) | 1150 - 1180 | S=O symmetric stretch |

Development and Validation of Bioanalytical Assays for In Vitro and In Vivo Animal Studies

To support preclinical studies, a robust and validated bioanalytical method is required to quantify this compound and its key metabolites in biological matrices such as plasma, urine, and tissue homogenates. researchgate.net LC-MS/MS is the preferred platform for this purpose due to its high sensitivity and selectivity. wuxiapptec.com

The development and validation process follows strict regulatory guidelines (e.g., FDA, ICH M10). nih.govyoutube.com

Method Development: This involves optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic conditions to separate the analyte from endogenous matrix components, and mass spectrometric parameters to maximize sensitivity.

Method Validation: The validation process demonstrates that the assay is reliable and reproducible for its intended use. youtube.com Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.

Calibration Curve: Demonstrating the relationship between analyte concentration and instrument response over a defined range.

Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

Stability: Ensuring the analyte is stable throughout the sample lifecycle, including freeze-thaw cycles, bench-top storage, and long-term storage.

Matrix Effect: Assessing the impact of the biological matrix on the ionization of the analyte.

Interactive Data Table: Typical FDA Bioanalytical Method Validation Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

|---|---|

| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LLOQ) |

| Precision | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard |

| Stability | Analyte concentration should be within ±15% of the nominal concentration |

Future Directions and Emerging Research Avenues for 4 N,n Dimethylsulfamoyloxy Benzamidoxime

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The future of synthesizing 4-(N,N-Dimethylsulfamoyloxy)benzamidoxime and its derivatives will emphasize novel, efficient, and sustainable methodologies. Current synthetic routes to benzamidoximes often involve the reaction of nitriles with hydroxylamine (B1172632) or its salts, typically requiring heating or specific solvent conditions google.comnih.gov. To enhance efficiency and sustainability, future research will likely focus on:

Green Chemistry Approaches: Implementing solvent-free reactions, using benign solvents (e.g., water, supercritical CO2, ionic liquids), or developing solid-supported syntheses google.comnih.gov. Microwave irradiation has shown promise in accelerating amidoxime (B1450833) formation, offering faster reaction times and potentially higher yields nih.govmdpi.com.

Catalytic Methods: Exploring highly selective and reusable catalysts, such as ionic liquid-supported nano-metal catalysts, to facilitate the formation of the benzamidoxime (B57231) core or the introduction of the sulfamoyloxy group, thereby reducing waste and improving atom economy google.com. Palladium-catalyzed cross-coupling reactions, while generally used for C-C and C-N bond formations, could be explored for introducing complex fragments efficiently rsc.org.

Flow Chemistry: Transitioning from batch processes to continuous flow synthesis to improve reaction control, safety, scalability, and reproducibility, particularly for multi-step syntheses involving reactive intermediates.

Table 1: Comparison of Current vs. Future Synthetic Strategies for this compound

| Feature | Current/Traditional Approaches | Future/Emerging Approaches |

| Solvent Use | Often require organic solvents (e.g., ethanol (B145695), DMF, dichloromethane) google.commdpi.comrsc.org | Solvent-free, benign solvents (water, ionic liquids), supercritical fluids google.com |

| Reaction Conditions | Batch processes, reflux heating, longer reaction times nih.govmdpi.comrsc.org | Microwave-assisted, ultrasonic irradiation, continuous flow, milder conditions nih.govmdpi.com |

| Catalysis | Stoichiometric reagents, limited reusability, metal-based often for C-C/C-N google.comrsc.org | Highly selective, reusable catalysts (e.g., nano-metals), organocatalysis google.com |

| Efficiency | Moderate to good yields, multi-step procedures rsc.org | Enhanced atom economy, reduced byproducts, higher yields, fewer steps |

| Sustainability | Generation of chemical waste | Minimized waste, reduced energy consumption, safer processes |

Advanced Computational Modeling for Predictive ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Profiling (Preclinical Focus)

Advanced computational methods will play a crucial role in the preclinical assessment of this compound, enabling early prediction of its ADME and toxicity properties, thereby reducing experimental costs and accelerating drug development nih.govmdpi.comiapchem.org. Key areas of focus include:

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: Developing robust QSAR models specific to benzamidoxime scaffolds to predict ADME parameters (e.g., solubility, permeability, plasma protein binding, metabolic stability) and various toxicity endpoints (e.g., cytotoxicity, genotoxicity, cardiotoxicity) nih.goviapchem.org. These models will leverage large datasets of structurally similar compounds.

Molecular Docking and Molecular Dynamics (MD) Simulations: Utilizing these techniques to understand the binding interactions of this compound with potential targets (e.g., enzymes, receptors) and off-targets, as well as with metabolizing enzymes (e.g., cytochrome P450s) and transport proteins. This provides atomic-level insights into its likely metabolic fate and potential for drug-drug interactions or adverse effects nih.govmdpi.com.

Artificial Intelligence (AI) and Machine Learning (ML) Algorithms: Employing sophisticated AI/ML models to analyze complex datasets for more accurate and rapid ADME/Tox predictions. These models can identify intricate patterns that traditional methods might miss, leading to improved predictions of crucial parameters like clearance and LD50 mdpi.comiapchem.orgnih.gov.

Physiologically Based Pharmacokinetic (PBPK) Modeling: Integrating predicted ADME data into PBPK models to simulate the compound's fate within the human body across different tissues and organs, providing a more holistic preclinical pharmacokinetic profile nih.gov.

Table 2: Advanced Computational Modeling Approaches for this compound Preclinical Assessment

| Computational Approach | Primary Application | Expected Preclinical Insight |

| QSAR/QSPR | Predictive modeling of physicochemical and biological properties | Rapid estimation of solubility, permeability, and potential toxicities nih.goviapchem.org |

| Molecular Docking/MD | Ligand-protein interaction analysis | Identification of potential targets/off-targets, metabolic pathways nih.govmdpi.com |

| AI/ML | Data-driven predictive modeling of ADME/Tox | Enhanced accuracy, speed, and interpretability of predictions for ADME/Tox mdpi.comiapchem.orgnih.gov |

| PBPK Modeling | Whole-body pharmacokinetic simulation | Comprehensive understanding of systemic exposure and tissue distribution nih.gov |

Development of Innovative In Vitro and Ex Vivo Biological Models for Comprehensive Preclinical Characterization

The evolution of preclinical characterization for this compound will heavily rely on innovative in vitro and ex vivo models, aiming to better mimic human physiology and reduce reliance on animal testing mdpi.comfrontiersin.orgnih.govqima-lifesciences.com. Key developments include:

Organ-on-a-Chip (OOC) and Microphysiological Systems (MPS): Designing and utilizing multi-organ-on-a-chip platforms (e.g., gut-liver-on-a-chip) to evaluate the absorption, metabolism, and potential organ-specific toxicity of the compound in a more physiologically relevant context. These systems allow for dynamic fluid flow and cell-cell interactions that are absent in traditional 2D cultures nih.govcriver.commdpi.com.

3D Cell Culture Models (Organoids and Spheroids): Employing patient-derived organoids or induced pluripotent stem cell (iPSC)-derived 3D cultures (e.g., liver organoids, kidney spheroids) to assess compound efficacy and toxicity with higher clinical translatability. These models capture complex tissue architecture and cellular differentiation more effectively than 2D cultures nih.govqima-lifesciences.comcriver.com.

Co-culture Systems: Developing advanced co-culture models that include relevant cell types (e.g., hepatocytes, immune cells, endothelial cells) to study complex biological processes such as inflammation, drug-induced liver injury, or compound transport across biological barriers (e.g., blood-brain barrier) mdpi.commdpi.comtechnologynetworks.com.

Ex Vivo Tissue Models: Utilizing fresh human or animal tissues (e.g., skin explants, intestinal biopsies, precision-cut liver slices) obtained from surgeries for short-term studies to assess tissue penetration, local metabolism, and direct tissue responses to this compound, providing valuable data that bridges in vitro and in vivo findings mdpi.comfrontiersin.orgqima-lifesciences.com.

Potential for Functional Diversification and New Preclinical Applications for Benzamidoxime Scaffolds

The benzamidoxime scaffold, particularly derivatives like this compound, offers significant potential for functional diversification and expansion into new preclinical applications. This includes leveraging its inherent chemical properties and exploring its role as a prodrug:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies focusing on the sulfamoyloxy group and other positions on the benzamidoxime scaffold will be crucial to identify optimal substitutions that enhance desired biological activities and improve ADME properties. Modifications could influence target affinity, selectivity, and metabolic stability mdpi.com.

Prodrug Strategies: The benzamidoxime group can serve as a metabolically labile prodrug of benzamidines, which are often highly basic and suffer from poor membrane permeability and oral bioavailability acs.org. Future work could design this compound and its analogs as prodrugs to deliver potent benzamidine-based active pharmaceutical ingredients (APIs) to specific targets or improve their pharmacokinetic profiles.

Target Identification and Validation: Investigating novel biological targets beyond traditional serine proteases (where benzamidines are known inhibitors). For instance, recent research indicates potential in inhibiting PD-1/PD-L1 interactions, suggesting applications in preclinical cancer immunotherapy models researchgate.net. The sulfamoyloxy group itself can be an important pharmacophore that interacts with specific protein targets, leading to novel mechanisms of action.

Diagnostic and Imaging Applications: Exploring the incorporation of reporter groups or radionuclides into the this compound scaffold for preclinical imaging agents or diagnostic probes, based on its selective binding or interaction with specific biomolecules or cellular pathways.

Table 3: Emerging Preclinical Applications and Diversification Strategies

| Strategy/Application | Description | Preclinical Impact |

| SAR Optimization | Systematic modification of sulfamoyloxy and benzamidoxime moieties | Improved potency, selectivity, and ADME profile for specific targets mdpi.com |

| Prodrug Development | Utilizing benzamidoxime as a precursor to enhance bioavailability of amidines | Overcoming permeability issues, enabling oral delivery for otherwise poorly absorbed drugs acs.org |

| Novel Target Exploration | Screening against diverse biological pathways/targets (e.g., immune checkpoints) | Discovery of new therapeutic avenues beyond conventional protease inhibition researchgate.net |

| Diagnostic Probes | Radiolabeling or fluorescent tagging for imaging studies | Real-time monitoring of biological processes or compound distribution |

Integration of High-Throughput Screening and Omics Technologies for Systems-Level Understanding

To fully understand the biological impact of this compound, future research will necessitate the integration of high-throughput screening (HTS) and omics technologies. This holistic approach can provide a systems-level understanding of its mechanism of action and potential off-target effects omicstutorials.commdpi.com.

High-Throughput Screening (HTS): Implementing HTS for broad-spectrum target identification and validation, as well as phenotypic screening to identify unforeseen biological activities. This involves automated screening of large compound libraries (including derivatives of this compound) against various cellular or biochemical assays mdpi.comtechnologynetworks.comomicstutorials.com.

Genomics and Transcriptomics: Utilizing genomic sequencing (e.g., CRISPR-based screens) and transcriptomic analysis (e.g., RNA-Seq) to identify gene expression changes induced by the compound. This can reveal affected pathways, potential targets, and resistance mechanisms mdpi.comomicstutorials.com.

Proteomics: Applying mass spectrometry-based proteomics to quantify protein expression levels, post-translational modifications, and protein-compound interactions, providing insights into protein targets and perturbed cellular processes mdpi.comomicstutorials.com.

Metabolomics: Analyzing the metabolic profiles of cells or organisms treated with the compound to identify changes in small molecule metabolites, which can indicate altered metabolic pathways or potential biomarkers of efficacy or toxicity mdpi.comomicstutorials.com.

Data Integration and Systems Biology: Employing advanced bioinformatics and computational tools to integrate multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with HTS results. This allows for a systems-level understanding of the compound's effect on biological networks, leading to the identification of novel biomarkers and comprehensive mechanism of action elucidation omicstutorials.commdpi.comnih.gov.

Table 4: Role of High-Throughput Screening and Omics Technologies

| Technology | Contribution to Preclinical Understanding | Expected Outcome for this compound |

| High-Throughput Screening | Rapid assessment of biological activity across many targets/phenotypes technologynetworks.comomicstutorials.com | Identification of primary and secondary biological activities |

| Genomics/Transcriptomics | Mapping gene expression changes and genetic alterations mdpi.comomicstutorials.com | Uncovering affected genetic pathways and potential resistance |

| Proteomics | Quantifying protein levels and interactions mdpi.comomicstutorials.com | Identifying direct protein targets and modulated protein networks |

| Metabolomics | Profiling small molecule metabolites mdpi.comomicstutorials.com | Revealing metabolic pathway perturbations and biomarkers |

| Data Integration | Holistic analysis of multi-omics data for systems-level insights omicstutorials.commdpi.comnih.gov | Comprehensive understanding of mechanism of action and effects |

Q & A

Q. Basic

- Hazard Assessment : Conduct a pre-experiment risk analysis using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011) .

- Ventilation : Use fume hoods due to potential mutagenicity (Ames II testing indicates mutagenicity comparable to benzyl chloride) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as sulfonamide derivatives may cause irritation .

- Storage : Store at –20°C in amber vials under inert gas (e.g., argon) to prevent decomposition, which is exothermic above 40°C (DSC data) .

How can researchers investigate the metabolic N-oxidation and reduction pathways of this compound?

Q. Advanced

- In Vitro Models : Use liver microsomes (e.g., from rat or human donors) with NADPH cofactors. Monitor NADH-dependent reduction to benzamidine derivatives via HPLC .

- Kinetic Studies : Apply Michaelis-Menten kinetics to quantify enzyme activity. For example, rabbit liver microsomes show ≈ 1.95 mM and ≈ 0.54 nmol/min/mg protein .

- Inhibition Assays : Test cytochrome P-450 inhibitors (e.g., SKF525-A, carbon monoxide) to confirm enzyme involvement. CO:O₂ ratio experiments demonstrate competitive inhibition .

What methodologies are used to analyze interactions between this compound and cytochrome P-450 enzymes?

Q. Advanced

- Reconstituted Systems : Purify cytochrome P-450 isoforms (e.g., CYP3A4) and NADPH reductase. Measure benzamidoxime formation via LC-MS/MS .

- Antibody Inhibition : Use anti-NADPH-cytochrome P-450 reductase antibodies to block electron transfer, confirming enzyme dependency .

- Spectrophotometry : Monitor CO difference spectra (450 nm peak) to quantify active P-450 content during reactions .

What spectroscopic and chromatographic data are critical for characterizing this compound?

Q. Basic

- NMR : Key signals include:

- Amidoxime NH: δ 8.5–9.0 ppm (doublet, Hz).

- Dimethylsulfamoyl CH₃: δ 3.1–3.3 ppm (singlet) .

- IR : Confirm amidoxime (N-O stretch at 940–970 cm⁻¹) and sulfonamide (S=O at 1320–1350 cm⁻¹) .

- HPLC : Retention time comparison with standards (C18 column, acetonitrile/water gradient) .

How is this compound applied in enzyme activity assays, such as transaminase screening?

Q. Advanced

- Fluorescence Probes : Use derivatives (e.g., para-methoxy-2-amino benzamidoxime) in transaminase assays. The reaction with ketones (e.g., 4-hydroxy-2-butanone) generates fluorescent products (λₑₓ = 360 nm, λₑₘ = 450 nm) .

- High-Throughput Screening : Optimize reaction conditions (pH 7.5, 37°C) and use microplate readers to quantify fluorescence intensity, enabling rapid mutant enzyme screening .

What in vitro models assess the mutagenic potential of this compound?

Q. Advanced

- Ames II Test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 liver homogenate). Compare mutation rates to controls (e.g., benzyl chloride) .

- Comet Assay : Treat human lymphocytes and measure DNA strand breaks via electrophoresis. EC₅₀ values correlate with structural alerts (e.g., sulfonamide groups) .

What storage conditions prevent decomposition of this compound?

Q. Basic

- Temperature : Store at –20°C; DSC data indicate thermal decomposition above 40°C .

- Light Sensitivity : Use amber glassware to prevent photodegradation.

- Moisture Control : Seal containers with desiccants (e.g., silica gel) to avoid hydrolysis of the amidoxime group .